molecular formula C7H6FN3 B046661 5-Fluoro-1H-benzo[d]imidazol-6-amine CAS No. 118134-21-7

5-Fluoro-1H-benzo[d]imidazol-6-amine

Cat. No.: B046661
CAS No.: 118134-21-7
M. Wt: 151.14 g/mol
InChI Key: FZWJKFDFGQTTOK-UHFFFAOYSA-N
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Description

5-Fluoro-1H-benzo[d]imidazol-6-amine is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-benzo[d]imidazol-6-amine typically involves the introduction of a fluorine atom into the benzimidazole ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), is used to replace a leaving group (e.g., a halogen) on the benzimidazole precursor. The reaction is usually carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can offer advantages in terms of reaction speed, yield, and scalability. Additionally, the use of automated systems and advanced purification techniques can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-benzo[d]imidazol-6-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

5-Fluoro-1H-benzo[d]imidazol-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to target proteins or enzymes, leading to increased biological activity. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1H-benzo[d]imidazol-6-amine is unique due to the presence of the fluorine atom at the 5-position, which can significantly alter its chemical and biological properties compared to other benzimidazole derivatives. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

6-fluoro-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWJKFDFGQTTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=CN2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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